(4R,7R,10S,13R,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone
Description
Properties
CAS No. |
102396-24-7 |
|---|---|
Molecular Formula |
C36H45BrN4O6 |
Molecular Weight |
709.7 g/mol |
IUPAC Name |
(4R,7R,10S,13R,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45)/b20-15+/t21-,22+,23-,24-,30+,31+/m0/s1 |
InChI Key |
GQWYWHOHRVVHAP-HZIRKPFGSA-N |
Isomeric SMILES |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@@H](C/C(=C1)/C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Canonical SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Appearance |
Assay:≥98%An off-white solid |
Synonyms |
NSC 613009; [2S-[1(S*),2R*,4E,6S*,8R*]]-N-[2-Bromo-N-[N-(8-hydroxy-2,4,6-trimethyl-1-oxo-4-nonenyl)-L-alanyl]-N-methyl-D-tryptophyl]-3-(4-hydroxyphenyl)-β-alanine ρ-Lactone; 1-Oxa-5,8,11-triazacyclononadecane β-alanine deriv.; (+)-Jasplakinolide; Jas |
Origin of Product |
United States |
Preparation Methods
Jasplakinolide can be isolated from marine sponges, specifically from the genus Jaspis. due to the limited availability of natural sources, synthetic routes have been developed. The synthesis of jasplakinolide involves the formation of a cyclodepsipeptide structure, which includes a tripeptide moiety linked to a polypeptide chain . The synthetic process typically involves the use of protecting groups and coupling reagents to ensure the correct formation of peptide bonds. Industrial production methods focus on optimizing the yield and purity of the compound through various purification techniques .
Chemical Reactions Analysis
Jasplakinolide undergoes several types of chemical reactions, including:
Oxidation: Jasplakinolide can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in jasplakinolide.
Substitution: Substitution reactions can be employed to introduce different functional groups into the jasplakinolide molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cell Biology Research
Cytoskeletal Dynamics
Jasplakinolide is widely used in cell biology to study the dynamics of the cytoskeleton. It has been shown to alter cellular morphology and affect cell migration and proliferation. For instance, treatment with jasplakinolide has been observed to significantly change the morphology of endothelial cells, highlighting its role in cytoskeletal regulation .
Gene Expression Studies
In comparative studies with other actin stabilizers, jasplakinolide has been shown to regulate a distinct set of genes involved in various biological processes. For example, in human umbilical vein endothelial cells (HUVECs), jasplakinolide treatment resulted in the regulation of 224 genes compared to untreated controls . This specificity suggests that jasplakinolide can be a valuable tool for dissecting gene regulatory networks associated with cytoskeletal dynamics.
Cancer Research
Cytotoxicity Studies
Jasplakinolide has demonstrated significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's 60-cell line screen revealed that jasplakinolide exhibited selectivity against renal, prostate, and central nervous system tumor cell lines . The mechanism behind this cytotoxicity is linked to its ability to disrupt actin filament organization within cancer cells, leading to impaired cellular functions.
Case Study: Renal Cancer Cell Lines
In a study examining the effects of jasplakinolide on renal cancer cell lines, it was found that the compound induced apoptosis through alterations in actin dynamics, which were crucial for maintaining cellular integrity during mitosis . This underscores the potential of jasplakinolide as a therapeutic agent in cancer treatment.
Neuroscience Applications
Neurite Outgrowth
Jasplakinolide has been utilized in neuroscience research to promote neurite outgrowth in neuronal cultures. By stabilizing actin filaments, it enhances the formation of growth cones and facilitates axonal growth, making it a potential candidate for studies on neuroregeneration .
Tissue Engineering
Scaffold Development
In tissue engineering applications, jasplakinolide can be incorporated into scaffolds to enhance cellular adhesion and proliferation. Its ability to stabilize actin filaments can improve the mechanical properties of engineered tissues and promote better integration with host tissues.
Table: Summary of Applications
Mechanism of Action
Jasplakinolide exerts its effects by binding to actin filaments and promoting their polymerization and stabilization. It competes with phalloidin for actin binding, with a dissociation constant (Kd) of 15 nanomolar. This binding leads to the stabilization of actin filaments, preventing their depolymerization and thereby affecting various cellular processes such as cell motility, division, and morphology .
Comparison with Similar Compounds
Natural Jasplakinolide Analogues
Marine sponges yield diverse jasplakinolide derivatives with structural variations that influence bioactivity. Key analogs include:
Key Findings :
- Acyclic analogs (e.g., jasplakinolide Z) retain activity if lipophilicity is maintained via esterification .
- Stereochemistry: Epimerization at C-21 (e.g., jasplakinolide E vs.
- Functional Groups: Bromination at tryptophan (jasplakinolide B) enhances cytotoxicity, while oxidation (e.g., jasplakinolide S) reduces selectivity .
Key Findings :
- Chiral Centers : Simplification (e.g., glycine substitution) maintains activity, suggesting flexibility in stereochemical requirements .
- Toxicity Mitigation : Cycloamide derivatives (e.g., analog 9) reduce toxicity without sacrificing potency .
Comparison with Other Actin-Targeting Compounds
Jasplakinolide shares functional similarities with other actin stabilizers and disruptors:
Key Findings :
- Cell Permeability: Jasplakinolide and miuraenamide A outperform phalloidin in live-cell studies .
- Therapeutic Potential: Doliculide-jasplakinolide hybrids may overcome toxicity hurdles while retaining actin-targeting efficacy .
Q & A
Q. What is the primary mechanism of action of jasplakinolide in actin dynamics, and how is this applied in experimental models?
Jasplakinolide stabilizes F-actin by binding to and preventing its depolymerization, effectively altering cytoskeletal dynamics . In experimental design, researchers typically use jasplakinolide at concentrations between 10 nM and 1 µM to induce actin stabilization in cell lines (e.g., endothelial progenitor cells or cancer cells). Methodologically, this involves pre-treatment durations of 30 minutes to 2 hours, followed by assays like immunofluorescence or RT-PCR to assess downstream effects on integrins or cytoskeletal proteins . Controls should include DMSO-treated samples to account for solvent effects.
Q. What are the standard protocols for validating jasplakinolide’s effects on actin in live-cell imaging studies?
Researchers commonly use fluorescent phalloidin conjugates to visualize F-actin structures post-jasplakinolide treatment. For live-cell imaging, transient transfection with actin-GFP constructs or LifeAct probes is recommended. Dose-response curves (e.g., 0–500 nM jasplakinolide) should be established to identify optimal concentrations that stabilize actin without inducing cytotoxicity. Parallel assays for cell viability (e.g., MTT or Annexin V staining) are critical to distinguish actin-specific effects from apoptosis .
Q. How does jasplakinolide treatment influence common cell functions, such as migration or adhesion?
Jasplakinolide inhibits cell migration by over-stabilizing actin networks, which disrupts lamellipodia formation. For adhesion studies, pre-treating cells with jasplakinolide (e.g., 100 nM for 1 hour) and quantifying adhesion via collagen-coated transwell assays or impedance-based platforms (e.g., xCELLigence) are standard. Note that effects may vary by cell type; endothelial cells show reduced integrin β1/β3 mRNA levels post-treatment, while cancer cells may exhibit contrasting responses .
Advanced Research Questions
Q. How can researchers resolve contradictions in jasplakinolide’s cytotoxic effects across different cell lines?
Discrepancies in cytotoxicity (e.g., GI50 <1 nM in HCT-116 cells vs. minimal effects in others) may stem from cell-specific actin dependency or off-target interactions. To address this, combine transcriptomic profiling (e.g., RNA-seq) with actin polymerization assays. For example, analogues like jasplakinolide B (compound 11) show potent cytotoxicity without microfilament disruption, suggesting non-actin targets . Cross-validate findings using actin-disrupting agents (e.g., latrunculin A) and isoform-specific siRNA knockdowns.
Q. What experimental strategies are recommended to study jasplakinolide’s indirect effects on actin-binding proteins like calponin 3?
Jasplakinolide indirectly modulates calponin 3 by altering actin filament stability, which affects calponin’s binding dynamics. Use co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to assess calponin-actin interactions post-treatment. Include controls with actin-depolymerizing agents to isolate calponin’s actin-dependent roles. For functional studies, combine jasplakinolide with calponin 3 siRNA to dissect its contribution to processes like contractility or stress fiber formation .
Q. How does jasplakinolide induce primary cilium formation, and what methodological considerations are critical for reproducibility?
Jasplakinolide triggers cilium formation via cell rounding and YAP inactivation, as shown in PLOS ONE (2017). Key steps include:
- Treating cells (e.g., NIH/3T3 fibroblasts) with 100 nM jasplakinolide for 24–48 hours.
- Quantifying ciliation via acetylated α-tubulin immunofluorescence and correlating with cell shape metrics (e.g., aspect ratio).
- Validating YAP localization (nuclear vs. cytoplasmic) using phospho-YAP antibodies . Note: Serum starvation protocols may synergize with jasplakinolide, requiring careful optimization of media conditions.
Q. What synthetic and analytical approaches are used to study jasplakinolide analogues, and how do structural modifications impact bioactivity?
New analogues (e.g., compounds 6–13) are isolated via NMR-guided fractionation and characterized using 1D/2D NMR, circular dichroism, and Mosher’s ester analysis. Structure-activity relationship (SAR) studies reveal that oxidized tryptophan derivatives (e.g., compound 9) exhibit unique bioactivity, such as quinazoline formation. For cytotoxicity screening, use the NCI-60 panel and compare GI50 values against actin-disruption assays to decouple mechanisms .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
